Product packaging for 5-Bromo-isothiazol-3-ylamine hydrochloride(Cat. No.:)

5-Bromo-isothiazol-3-ylamine hydrochloride

Cat. No.: B8188895
M. Wt: 215.50 g/mol
InChI Key: HEBLIWTUULLIFK-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Substituted Isothiazole (B42339) Chemistry

The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is the core of numerous compounds with significant biological and material properties. researchgate.net The chemistry of substituted isothiazoles is a rich and expanding field, with research focusing on the synthesis of novel derivatives and the exploration of their reactivity. mdpi.com

Significance of Brominated and Aminated Heterocyclic Scaffolds in Advanced Organic Synthesis

Heterocyclic compounds containing both bromine and amine functionalities are of paramount importance in the design and synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and materials science.

The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group in nucleophilic substitution reactions and, more significantly, it is a key participant in a wide array of metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability enables the straightforward introduction of diverse molecular fragments, leading to the construction of large and complex molecular libraries for drug discovery and materials science applications.

The amino group, on the other hand, is a crucial pharmacophore in many biologically active molecules. It can act as a hydrogen bond donor and acceptor, and its basicity allows for key interactions with biological targets such as enzymes and receptors. Furthermore, the amine functionality can be readily derivatized to form amides, sulfonamides, and other functional groups, providing a pathway to fine-tune the physicochemical and biological properties of a molecule. nih.gov The presence of both a reactive bromine atom and a versatile amino group on the same heterocyclic scaffold, as seen in 5-Bromo-isothiazol-3-ylamine (B8188889) hydrochloride, makes it a highly attractive starting material for the synthesis of novel compounds with potential applications in various fields.

Research Trajectories and Future Perspectives for 5-Bromo-isothiazol-3-ylamine Hydrochloride as a Precursor for Chemical Innovation

The unique structural features of this compound open up numerous avenues for future research and chemical innovation. Its potential as a versatile precursor is rooted in the strategic placement of its functional groups.

As a Building Block in Medicinal Chemistry:

The isothiazole core is present in a number of compounds with demonstrated biological activities, including antimicrobial and anticancer properties. researchgate.net this compound can serve as a foundational scaffold for the synthesis of new isothiazole derivatives. The bromine atom can be utilized in cross-coupling reactions to introduce a variety of substituents, allowing for the systematic exploration of the structure-activity relationship of novel compounds. The amino group can be acylated or alkylated to further diversify the molecular structure.

In Materials Science:

Heterocyclic compounds are integral components of many advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The isothiazole ring, with its specific electronic properties, can be incorporated into larger conjugated systems. The reactivity of the bromine atom in this compound allows for the polymerization or derivatization of the molecule to create novel polymers and functional materials with tailored electronic and photophysical properties.

In Agrochemical Research:

Substituted heterocycles are also a cornerstone of the agrochemical industry, with many herbicides, insecticides, and fungicides based on these scaffolds. The this compound core could be elaborated into new classes of agrochemicals.

The future of this compound in chemical research appears promising. Its utility as a bifunctional building block makes it a valuable tool for organic chemists in academia and industry. Further exploration of its reactivity and its incorporation into novel molecular designs is expected to lead to the discovery of new compounds with a wide range of applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4BrClN2S B8188895 5-Bromo-isothiazol-3-ylamine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,2-thiazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S.ClH/c4-2-1-3(5)6-7-2;/h1H,(H2,5,6);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBLIWTUULLIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 5 Bromo Isothiazol 3 Ylamine Hydrochloride and Analogous Isothiazole Derivatives

De Novo Synthesis Strategies for the Isothiazole (B42339) Ring System

De novo synthesis strategies involve the construction of the isothiazole ring from acyclic precursors, allowing for the early introduction of desired functionalities. These methods are often versatile, enabling the synthesis of a wide range of substituted isothiazoles.

Cyclization Reactions for Isothiazole Formation

The formation of the isothiazole ring is typically achieved through cyclization reactions that form the crucial S-N bond. A common and effective method involves the reaction of a compound containing a reactive three-carbon unit with a sulfur and a nitrogen source.

One notable approach is the synthesis of 3-amino-5-arylisothiazoles from readily available propynenitriles. researchgate.net This method is operationally simple and demonstrates good tolerance for a variety of functional groups. The reaction proceeds by treating the propynenitrile with a source of sulfur and ammonia (B1221849), leading to the formation of the 3-aminoisothiazole ring. While this method primarily focuses on aryl substituents at the C5-position, it lays a foundation for the synthesis of other 5-substituted 3-aminoisothiazoles.

Another versatile method involves the reaction of β-thiocyanatocinnamaldehydes with ammonium (B1175870) thiocyanate, which serves as a source of ammonia for the ring closure, yielding isothiazole derivatives in good yields. researchgate.net Alternatively, enamino thiones can be reacted with hydroxylamine-O-sulfonic acid to produce isothiazoles, with reported yields reaching up to 98%. researchgate.net

A rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles also provides a pathway to a wide variety of isothiazoles. This reaction proceeds through an α-thiavinyl Rh-carbenoid intermediate. rsc.org

The table below summarizes some common cyclization reactions for isothiazole formation.

Starting MaterialsReagentsProduct TypeReported Yields
PropynenitrilesSulfur source, Ammonia source3-Amino-5-arylisothiazolesModerate to Good
β-ThiocyanatocinnamaldehydesAmmonium thiocyanateSubstituted isothiazolesGood
Enamino thionesHydroxylamine-O-sulfonic acidSubstituted isothiazolesUp to 98%
1,2,3-Thiadiazoles, NitrilesRhodium catalystSubstituted isothiazolesGood to Excellent

Regioselective Introduction of Bromo and Amino Functionalities

The key challenge in the de novo synthesis of 5-bromo-isothiazol-3-ylamine (B8188889) is the regioselective introduction of the bromine atom at the C5-position and the amino group at the C3-position.

One potential strategy involves starting with a precursor that already contains a bromine atom at the appropriate position. For instance, a β-bromo-α,β-unsaturated nitrile could serve as a three-carbon synthon. The subsequent reaction with a sulfide (B99878) source and an ammonia equivalent could then lead to the desired 5-bromo-3-aminoisothiazole. The regioselectivity of this cyclization would be crucial and would likely be influenced by the electronic and steric properties of the substituents on the starting material.

Alternatively, the synthesis of 3-amino-5-alkylisoxazoles, an analogous heterocyclic system, has been shown to be highly dependent on reaction conditions such as pH and temperature to control regioselectivity. organic-chemistry.org A similar level of control might be achievable in isothiazole synthesis to direct the formation of the desired isomer.

Post-Cyclization Functionalization Approaches to 5-Bromo-isothiazol-3-ylamine Hydrochloride

An alternative to de novo synthesis is the functionalization of a pre-formed isothiazole ring. This approach is often more direct if a suitable isothiazole starting material is readily available.

Halogenation at the C5-Position

The introduction of a bromine atom at the C5-position of a 3-aminoisothiazole precursor can be achieved through electrophilic aromatic substitution. The isothiazole ring is an electron-rich aromatic system, and the amino group at the C3-position is an activating group, which directs electrophiles to the C5-position.

The regioselective bromination of 2-aminothiazoles, a closely related heterocyclic system, has been successfully achieved using various brominating agents. These reactions can provide a model for the bromination of 3-aminoisothiazole. The choice of brominating agent and reaction conditions is critical to ensure high regioselectivity and avoid over-bromination.

A study on the synthesis of brominated thiazoles highlights that direct bromination can be less facile compared to thiophenes due to the lower aromaticity and electron density of the thiazole (B1198619) ring, often requiring more aggressive reaction conditions. nih.gov However, enzymatic bromination using a brominase has been shown to be effective for 2-aminothiazoles, offering a milder alternative. nih.gov

Amination at the C3-Position (Inferred from general aminothiazole synthesis)

Introducing an amino group at the C3-position of a 5-bromoisothiazole (B42996) precursor can be accomplished through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the C3-position.

While direct amination of an unactivated isothiazole ring can be challenging, the presence of an electron-withdrawing group, such as the bromo group at the C5-position, can facilitate nucleophilic attack at the C3-position. The reaction would typically involve treating a 3-halo-5-bromoisothiazole with an ammonia equivalent, such as ammonia itself or a protected amine, often in the presence of a catalyst and under elevated temperatures.

The success of such a reaction would depend on the reactivity of the C3-halogen and the stability of the isothiazole ring under the reaction conditions. The leaving group ability in nucleophilic aromatic substitution on heteroaromatic systems often follows the trend F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. youtube.com

Comparative Analysis of Synthetic Efficiency and Yields

Post-cyclization functionalization can be a more direct and efficient route if the required isothiazole precursor is commercially available or can be synthesized in high yield. For instance, if 3-aminoisothiazole is readily accessible, its regioselective bromination at the C5-position could be a high-yielding step. However, the availability and cost of the starting isothiazole can be a limiting factor.

The table below provides a hypothetical comparison of the two main approaches, highlighting potential advantages and disadvantages.

Synthetic ApproachAdvantagesDisadvantagesPotential Overall Yield
De Novo Synthesis High versatility, control over substitution, use of simple starting materials.Can be multi-step, potential for low overall yields, regioselectivity can be challenging.Moderate to Good (highly dependent on the specific route)
Post-Cyclization Functionalization Potentially fewer steps, can be high-yielding if the precursor is available.Limited by the availability of the starting isothiazole, regioselectivity of functionalization can be an issue.Good to Excellent (highly dependent on precursor availability and reaction efficiency)

Ultimately, the optimal synthetic strategy for this compound will depend on a careful evaluation of these factors for a given application. Further research into developing more efficient and regioselective methods for the synthesis of this and other functionalized isothiazoles remains an active area of investigation.

Emerging Green Chemistry Approaches in Isothiazole Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds, including isothiazoles and their derivatives. researchgate.netbepls.com This shift is driven by the need to develop more sustainable and environmentally benign chemical processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.gov Conventional synthesis methods often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents that generate significant chemical waste. bepls.comnih.gov In contrast, emerging green approaches focus on the use of catalytic systems, alternative energy sources, safer solvents, and multi-component reactions to create more efficient and ecologically responsible synthetic routes to the isothiazole core. researchgate.netrsc.org

Several innovative strategies have been developed that align with green chemistry principles. These include metal-catalyzed reactions that offer high efficiency and selectivity, metal-free pathways that avoid the use of toxic and expensive metals, and the application of enabling technologies like microwave irradiation and ultrasound. nih.govrsc.orgnih.gov

Catalytic and Metal-Free Methodologies

A significant advancement in green isothiazole synthesis is the development of novel catalytic systems, particularly those using transition metals. For instance, rhodium-catalyzed reactions have been effectively used to construct the isothiazole ring. One such method involves the oxidative annulation of benzimidates with elemental sulfur, providing a direct route to isothiazole rings. rsc.org Another approach is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles, which proceeds through an α-thiavinyl Rh-carbenoid intermediate to yield a diverse range of isothiazoles. rsc.orgorganic-chemistry.org

Simultaneously, there is a strong emphasis on developing metal-free synthetic conditions to further enhance the green credentials of these processes. rsc.org Researchers have successfully devised multi-component reactions that construct the isothiazole skeleton in a single step from simple precursors. A notable example is the three-component annulation of alkynones, xanthate, and ammonium iodide (NH₄I), which circumvents the need for a transition metal catalyst. rsc.org Another innovative metal-free approach utilizes visible light to promote the synthesis of isothiazoles from readily available oxime derivatives, offering a scalable and efficient method. rsc.org Furthermore, an operationally simple and user-friendly synthesis of 3,5-disubstituted isothiazoles has been developed from β-ketodithioesters or β-ketothioamides and ammonium acetate (B1210297) (NH₄OAc) under catalyst-free conditions, proceeding through a sequential imine formation, cyclization, and aerial oxidation cascade. organic-chemistry.org

Alternative Solvents and Energy Sources

The replacement of volatile organic compounds (VOCs) with greener solvents or the elimination of solvents altogether is a cornerstone of green chemistry. bepls.com In the context of isothiazole synthesis, solvent-free oxidative cyclization has been demonstrated using chromium trioxide supported on silica (B1680970) gel. thieme-connect.com This reaction can be performed at room temperature or accelerated significantly under microwave irradiation, reducing reaction times from hours to just minutes. thieme-connect.com Microwave-assisted synthesis, in general, has been shown to be an effective green technique for preparing thiazole and isothiazole derivatives, often leading to shorter reaction times, higher yields, and a reduction in by-products. bepls.comnih.gov The use of ultrasound is another emerging technique that provides an energy-efficient method for promoting these reactions. nih.govnih.gov

Research Findings in Green Isothiazole Synthesis

The following table summarizes key research findings in the development of greener synthetic methodologies for isothiazole derivatives.

MethodologyKey Reagents/CatalystConditionsGreen Chemistry Principle(s)Reference
Rhodium-Catalyzed Oxidative AnnulationBenzimidates, Elemental Sulfur, Rhodium catalystCatalytic oxidationCatalysis, Atom Economy rsc.org
Rhodium-Catalyzed Transannulation1,2,3-Thiadiazoles, Nitriles, Rhodium catalystCatalytic transannulationCatalysis, High Selectivity rsc.orgorganic-chemistry.org
Transition Metal-Free Three-Component AnnulationAlkynones, Xanthate, NH₄IMetal-free, one-potAvoids heavy metals, Atom Economy rsc.org
Visible Light-Promoted SynthesisOxime derivativesVisible light irradiationUse of renewable energy, Metal-free rsc.org
Solvent-Free Oxidative Cyclization3-Aminopropenethiones, CrO₃ on silica gelSolvent-free, Microwave irradiation (optional)Pollution Prevention (solvent-free), Energy Efficiency (Microwave) thieme-connect.com
Catalyst-Free Annulationβ-Ketodithioesters/β-Ketothioamides, NH₄OAcMetal- and catalyst-free, aerial oxidationAvoids catalysts, Use of air as oxidant organic-chemistry.org

Intrinsic Reactivity and Mechanistic Principles Governing 5 Bromo Isothiazol 3 Ylamine Hydrochloride

Nucleophilic Aromatic Substitution Reactions on the Bromoisothiazole Moiety

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for functionalizing the 5-Bromo-isothiazol-3-ylamine (B8188889) hydrochloride core. This reactivity is predominantly centered on the displacement of the bromide ion from the C5 position of the isothiazole (B42339) ring.

Reactivity at the C5-Bromo Position

The C5 position of the isothiazole ring is notably susceptible to nucleophilic attack, a characteristic that is amplified by the presence of the electron-withdrawing isothiazole ring system. thieme-connect.comchempedia.info The reaction proceeds via a two-step addition-elimination mechanism. Initially, the nucleophile attacks the electron-deficient carbon atom bonded to the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex. libretexts.org In the subsequent step, the leaving group, the bromide ion, is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The rate of this substitution is contingent upon several factors, including the strength of the nucleophile, the stability of the Meisenheimer complex, and the ability of bromine to act as an effective leaving group. A variety of nucleophiles can be employed to displace the C5-bromo substituent, enabling the synthesis of a diverse array of isothiazole derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution at the C5-Position

NucleophileReagent TypeResulting Functional GroupPotential Product Class
RO⁻Alkoxides (e.g., Sodium methoxide)-OR (Alkoxy)5-Alkoxy-isothiazol-3-ylamines
RS⁻Thiolates (e.g., Sodium thiophenoxide)-SR (Thioether)5-(Aryl/Alkylthio)-isothiazol-3-ylamines
R₂NHSecondary Amines (e.g., Piperidine)-NR₂ (Tertiary Amine)5-(Dialkylamino)-isothiazol-3-ylamines
N₃⁻Azides (e.g., Sodium azide)-N₃ (Azido)5-Azido-isothiazol-3-ylamines
CN⁻Cyanides (e.g., Potassium cyanide)-CN (Cyano)5-Cyano-isothiazol-3-ylamines

Influence of the Isothiazole Heteroatoms (Nitrogen and Sulfur) on Reactivity

The inherent reactivity of the C5 position towards nucleophiles is a direct consequence of the electronic properties of the isothiazole ring's heteroatoms. The nitrogen and sulfur atoms are highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I) across the heterocyclic system. This effect reduces the electron density at the ring's carbon atoms, particularly at the C3 and C5 positions, rendering them electrophilic and thus susceptible to nucleophilic attack.

Furthermore, the nitrogen atom plays a crucial role in stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction. The negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which significantly lowers the activation energy of the reaction and facilitates the substitution process. libretexts.org This stabilization is most effective for nucleophilic attack at positions ortho or para to the ring nitrogen, which corresponds to the C3 and C5 positions in the isothiazole ring. The combination of these inductive and resonance effects makes the C5-bromo position a prime site for nucleophilic displacement.

Electrophilic Reactions of the Isothiazole Ring

In contrast to its susceptibility to nucleophilic attack, the isothiazole ring is generally deactivated towards electrophilic aromatic substitution. The same electron-withdrawing properties of the nitrogen and sulfur heteroatoms that facilitate nucleophilic substitution concurrently reduce the ring's electron density, making it less attractive to electrophiles. chempedia.info This behavior is analogous to that of other electron-deficient heterocyclic systems like pyridine (B92270).

Should an electrophilic substitution reaction be forced to occur under harsh conditions, the substitution would preferentially take place at the C4 position. The C4 position is the least deactivated carbon atom in the ring, as it is beta to the ring nitrogen and less influenced by the inductive effects of the heteroatoms compared to the C3 and C5 positions. Therefore, reactions such as nitration, sulfonation, or halogenation, if they proceed, are expected to yield 4-substituted isothiazole derivatives.

Reactivity Profiles of the Primary Amine Functionality

The primary amine group at the C3 position provides another center of reactivity in 5-Bromo-isothiazol-3-ylamine hydrochloride. As a hydrochloride salt, the amine exists in its protonated ammonium (B1175870) form (R-NH₃⁺), which is unreactive as a nucleophile. To engage in reactions typical of primary amines, the free base must be generated, usually by treatment with a non-nucleophilic base. Once liberated, the 3-amino group exhibits characteristic nucleophilic behavior.

Condensation Reactions and Schiff Base Formation

The primary amine at the C3 position readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. science.govresearchgate.net This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. niscpr.res.in The formation of the C=N double bond is a versatile method for elaborating the structure of the parent compound.

Table 2: Schiff Base Formation from 5-Bromo-isothiazol-3-ylamine

Carbonyl CompoundReagent TypeProduct
BenzaldehydeAromatic AldehydeN-(5-bromoisothiazol-3-yl)-1-phenylmethanimine
AcetoneAliphatic KetoneN-(5-bromoisothiazol-3-yl)propan-2-imine
CyclohexanoneCyclic KetoneN-(5-bromoisothiazol-3-yl)cyclohexan-1-imine
FurfuralHeterocyclic AldehydeN-(5-bromoisothiazol-3-yl)-1-(furan-2-yl)methanimine

Acylation and Sulfonylation Reactions

The nucleophilic primary amine can also react with acylating and sulfonylating agents. Acylation with reagents like acid chlorides or anhydrides results in the formation of stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. msu.edu These reactions are fundamental in medicinal chemistry for modifying the properties of amine-containing compounds. The reaction typically requires a base to neutralize the HCl byproduct.

Table 3: Acylation and Sulfonylation of 5-Bromo-isothiazol-3-ylamine

ReagentReagent ClassProduct TypeExample Product Name
Acetyl ChlorideAcid ChlorideAmideN-(5-bromoisothiazol-3-yl)acetamide
Acetic AnhydrideAcid AnhydrideAmideN-(5-bromoisothiazol-3-yl)acetamide
Benzoyl ChlorideAcid ChlorideAmideN-(5-bromoisothiazol-3-yl)benzamide
Benzenesulfonyl ChlorideSulfonyl ChlorideSulfonamideN-(5-bromoisothiazol-3-yl)benzenesulfonamide
Tosyl ChlorideSulfonyl ChlorideSulfonamideN-(5-bromoisothiazol-3-yl)-4-methylbenzenesulfonamide

Rearrangement Reactions and Ring Transformations

The isothiazole ring, particularly when substituted with an exocyclic amine group at the 3-position as in 5-Bromo-isothiazol-3-ylamine, is susceptible to a variety of rearrangement and ring transformation reactions. These reactions are often driven by the inherent ring strain and the nucleophilic character of the exocyclic amino group, leading to the formation of more stable heterocyclic systems.

One of the most significant transformations of 3-aminoisothiazole derivatives is their conversion into pyrimidine (B1678525) derivatives. nih.gov This type of rearrangement often proceeds through an initial ring-opening of the isothiazole nucleus, followed by recyclization. The process can be initiated by nucleophilic attack, leading to the cleavage of the weak N-S bond. The resulting intermediate can then rearrange and cyclize to form a thermodynamically more stable six-membered pyrimidine ring. For instance, isothiazolo[5,4-d]pyrimidine (B13094116) derivatives have been synthesized, indicating a profound structural reorganization of the initial isothiazole scaffold. nih.gov

A key mechanistic pathway often invoked in the rearrangement of N-heterocycles bearing exocyclic amino groups is the Dimroth rearrangement. wikipedia.orgnih.gov This rearrangement involves the interchange of endocyclic and exocyclic heteroatoms. In the context of 3-aminoisothiazoles, a Dimroth-type rearrangement would involve the opening of the isothiazole ring to form an intermediate, which then re-closes in a different orientation, effectively swapping the positions of the exocyclic nitrogen atom and the endocyclic nitrogen atom. nih.govrsc.org This process is typically catalyzed by acid or base and is influenced by factors such as temperature and the presence of electron-withdrawing or donating groups on the ring. nih.govresearchgate.net The general mechanism proceeds through a series of steps: ring opening to an acyclic intermediate, bond rotation, and subsequent ring closure to form the rearranged heterocycle. wikipedia.orgnih.gov

Studies on related heterocyclic systems, such as 1,3,4-thiadiazines, show that rearrangement to thiazolimines can occur via transannular nucleophilic attack by a ring nitrogen at an sp3-hybridized carbon atom. rsc.org While structurally different, this illustrates the principle of intramolecular nucleophilic attack driving such transformations. The stability of the starting material versus the product is a critical factor; rearrangements will favor the formation of a thermodynamically more stable isomer. nih.gov

The transformation of the isothiazole ring is not limited to pyrimidines. Depending on the reaction conditions and the nature of the reactants, isothiazoles can be converted into other heterocyclic systems like thiazoles or thiophenes. medwinpublishers.com These transformations underscore the versatility of the isothiazole ring as a synthon in heterocyclic chemistry. medwinpublishers.comresearchgate.net

Reaction Type Starting Moiety Key Intermediate Product Moiety Driving Force/Conditions
Ring Transformation3-AminoisothiazoleAcyclic cyano-thioamide derivativePyrimidineFormation of a stable 6-membered ring
Dimroth-type Rearrangement3-AminoisothiazoleOpen-chain intermediateIsomeric isothiazole or other heterocycleAcid/Base catalysis, heat; thermodynamic stability
Ring OpeningIsothiazolium saltso-Formyl disulfideAcyclic compoundsHydrolysis

Computational Insights into Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex mechanisms of rearrangement and ring transformation reactions involving heterocyclic compounds like this compound. nih.gov Density Functional Theory (DFT) calculations, in particular, are frequently employed to investigate the electronic properties, geometries of transition states, and potential energy surfaces of these reactions. nih.govresearchgate.net

For example, computational analysis can clarify the mechanism of isothiazole-to-pyrimidine transformations. Theoretical calculations can compare the relative stabilities of the initial isothiazole and the final pyrimidine product, providing a thermodynamic rationale for the observed rearrangement. Furthermore, these models can predict the influence of substituents, like the bromine atom at the 5-position, on the reactivity of the ring and the energetics of the rearrangement pathway.

Molecular docking and other computational methods are also used to understand the interactions of these molecules with biological targets, although the focus here is on reaction mechanisms. nih.gov The principles, however, remain the same: calculating molecular orbital properties and electrostatic potentials to predict reactivity. researchgate.net In the context of reaction mechanisms, DFT can be used to analyze the frontier molecular orbitals (HOMO and LUMO) of 5-Bromo-isothiazol-3-ylamine to predict its susceptibility to nucleophilic or electrophilic attack, which is the initial step in many of its ring-opening reactions. nih.gov

Computational Method Application in Mechanism Studies Insights Gained
Density Functional Theory (DFT)Geometry optimization of reactants, transition states, and products.Provides understanding of molecular structure and stability.
Calculation of reaction energy profiles and activation barriers.Identifies rate-determining steps and thermodynamic feasibility.
Frontier Molecular Orbital (HOMO/LUMO) analysis.Predicts sites of electrophilic and nucleophilic attack.
Molecular Dynamics (MD) SimulationSimulation of molecular motion and interactions over time.Assesses the stability of reaction intermediates and complexes.

These computational approaches provide invaluable, atom-level insights that complement experimental findings, leading to a more complete and predictive understanding of the chemical reactivity of this compound. nih.govrsc.org

Advanced Derivatization and Chemical Modification Strategies for 5 Bromo Isothiazol 3 Ylamine Hydrochloride

Modification of the Amine Group for Diverse Conjugates

The primary amine at the 3-position of the isothiazole (B42339) ring serves as a versatile nucleophile, readily participating in reactions to form a range of functional groups and conjugates.

The synthesis of amides, ureas, and thioureas represents a fundamental set of transformations for derivatizing the 3-amino group. These reactions are typically high-yielding and proceed under mild conditions.

Amides: Amide bond formation can be achieved by reacting 5-Bromo-isothiazol-3-ylamine (B8188889) with acyl chlorides, anhydrides, or carboxylic acids. When using carboxylic acids, coupling agents such as dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (T3P®) are often employed to facilitate the dehydration reaction organic-chemistry.org. Boronic acid derivatives have also been developed as catalysts for direct amidation at room temperature, offering a mild and efficient alternative organic-chemistry.org.

Ureas and Thioureas: Urea and thiourea derivatives are readily prepared by treating the amine with the corresponding isocyanates and isothiocyanates, respectively. These addition reactions are often carried out in a suitable solvent like tetrahydrofuran (THF) at room temperature and typically proceed to completion with high yields tubitak.gov.tr. The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate. Green chemistry approaches have been developed utilizing ultrasound irradiation or microwave assistance to accelerate these syntheses, often in eco-friendly solvents or even solventless systems nih.govresearchgate.net.

Table 1: Representative Reactions for Amine Group Modification

Derivative Type Reagent Example Typical Conditions Product Functional Group
Amide Benzoyl Chloride Pyridine (B92270), CH₂Cl₂, 0°C to RT -NH-C(=O)-Ph
Urea Phenyl Isocyanate THF, Room Temperature, 1-2h -NH-C(=O)-NH-Ph

The amine group can also be converted into imines (Schiff bases) and related derivatives like hydrazones. Imines are typically formed through the condensation reaction of the primary amine with an aldehyde or a ketone, often under acidic catalysis to facilitate the dehydration step.

Thiosemicarbazone derivatives, a class of hydrazones, can be synthesized from the parent amine. This multi-step process may involve converting the amine to a hydrazine intermediate, which is then reacted with a thiosemicarbazide or a related species. These derivatives and their metal complexes have been explored for their catalytic activity in cross-coupling reactions mdpi.com.

Cross-Coupling Reactions for C-C Bond Formation at the Bromine Site

The bromine atom at the 5-position of the isothiazole ring is a key site for carbon-carbon bond formation, primarily through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

Palladium catalysis is the most prevalent method for functionalizing aryl halides. The Suzuki-Miyaura and Sonogashira reactions are powerful tools for introducing new aryl, vinyl, or alkynyl groups at the C5-position of the isothiazole core.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-bromo-isothiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base researchgate.netchemrxiv.org. A wide variety of catalysts, such as PdCl₂(dppf) or palladium nanoparticles, can be employed researchgate.netresearchgate.net. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, toluene, water) is crucial for optimizing reaction efficiency nih.gov. This method is highly versatile and tolerates a broad range of functional groups on the coupling partner researchgate.net.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the 5-bromo-isothiazole and a terminal alkyne mdpi.com. This reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of a base, such as an amine (e.g., triethylamine). This method provides direct access to 5-alkynylisothiazole derivatives, which are valuable intermediates for further transformations researchgate.net.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Base Solvent
Suzuki-Miyaura Arylboronic Acid Pd(PPh₃)₄ or PdCl₂(dppf) K₂CO₃ or Na₂CO₃ Dioxane/H₂O or Toluene

While palladium is the most common catalyst, other transition metals have been shown to effectively catalyze cross-coupling reactions. Nickel-based catalysts, for example, are gaining attention as a more cost-effective alternative to palladium for certain transformations nih.gov. Nickel-catalyzed photoredox reactions, using tert-butylamine as both a base and a ligand, have been developed for C-O and C-N bond formation and may be adaptable for C-C coupling nih.gov. Additionally, metals such as copper, silver, and gold have been used to catalyze multicomponent reactions like the A³ coupling (aldehyde-alkyne-amine), demonstrating the potential for diverse metal-catalyzed transformations mdpi.com.

Introduction of Additional Heterocyclic Moieties

Building upon the cross-coupling strategies, 5-Bromo-isothiazol-3-ylamine hydrochloride can be elaborated by introducing other heterocyclic rings, leading to more complex and potentially bioactive molecules.

This is commonly achieved via a Suzuki-Miyaura reaction where the coupling partner is a heterocyclic boronic acid (e.g., pyridineboronic acid, thiopheneboronic acid) researchgate.net. This approach directly links the isothiazole core to another heterocyclic system.

Alternatively, the amine group can be used as a handle to construct a new heterocyclic ring. For instance, reaction with α-bromoketones can lead to the formation of substituted thiazole (B1198619) derivatives nih.gov. Similarly, reaction with appropriate precursors can yield other heterocyclic systems fused or linked to the isothiazole ring, a common strategy in the synthesis of novel pharmaceutical compounds researchgate.netuobaghdad.edu.iq.

Exploration of Multicomponent Reaction Pathways for Molecular Complexity

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic organic chemistry, enabling the construction of complex molecular architectures from simple starting materials in a single, one-pot operation. These reactions offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. For a highly functionalized heterocyclic compound such as this compound, MCRs represent a promising avenue for the rapid generation of novel derivatives with potential applications in medicinal chemistry and materials science. The presence of a nucleophilic amino group on the isothiazole core makes it a suitable component for a variety of well-established MCRs.

One of the most prominent MCRs is the Biginelli reaction , a three-component condensation of an aldehyde, a β-ketoester, and a urea or thiourea derivative. wikipedia.orgorganic-chemistry.org In the context of this compound, the amino group can act as the urea component, leading to the formation of isothiazolo[3,2-a]pyrimidine derivatives. This reaction is typically acid-catalyzed and proceeds through the formation of an N-acyliminium ion intermediate, which is then trapped by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidinone ring fused to the isothiazole core. The versatility of the Biginelli reaction allows for the incorporation of a wide range of substituents at various positions of the resulting fused heterocyclic system by simply varying the aldehyde and β-ketoester components. nih.govnih.gov

Another powerful MCR is the Ugi four-component reaction (U-4CR) , which involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. organic-chemistry.orgbeilstein-journals.org 5-Bromo-isothiazol-3-ylamine can serve as the amine component in this reaction. The reaction is believed to proceed via the formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and the carboxylate to form a stable bis-amide product. The Ugi reaction is renowned for its ability to generate a high degree of molecular diversity, as four different starting materials can be varied independently. nih.govbeilstein-journals.org This allows for the synthesis of large libraries of compounds based on the 5-bromo-isothiazol-3-yl scaffold.

The Passerini three-component reaction (P-3CR) is another isocyanide-based MCR that could be explored. This reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgbeilstein-journals.orgmdpi.com While the amino group of this compound would not directly participate in the classical Passerini reaction, modifications or subsequent reactions could potentially incorporate this functionality.

The exploration of these and other MCRs with this compound opens up a vast chemical space for the synthesis of novel and complex molecules. The resulting compounds, with their diverse functionalities and stereochemical arrangements, could be screened for a wide range of biological activities.

Below are illustrative data tables for potential multicomponent reactions involving a 3-aminoisothiazole derivative, showcasing the potential for generating molecular complexity.

Table 1: Representative Biginelli-type Reaction with a 3-Aminoisothiazole Derivative

EntryAldehyde (R1)β-Ketoester (R2, R3)Product Structure
1BenzaldehydeEthyl acetoacetate4-Phenyl-isothiazolo[3,2-a]pyrimidin-2(1H)-one derivative
24-ChlorobenzaldehydeMethyl benzoylacetate4-(4-Chlorophenyl)-3-phenyl-isothiazolo[3,2-a]pyrimidin-2(1H)-one derivative
3Furan-2-carbaldehydeEthyl 2-oxocyclopentanecarboxylateFused tricyclic isothiazolo-pyrimidine derivative

Table 2: Representative Ugi Four-Component Reaction with a 3-Aminoisothiazole Derivative

EntryAldehyde (R1)Carboxylic Acid (R2)Isocyanide (R3)Product Structure
1IsobutyraldehydeAcetic acidtert-Butyl isocyanideN-(tert-Butyl)-2-(isobutyrylamino)-N-(isothiazol-3-yl)propanamide derivative
2CyclohexanecarboxaldehydeBenzoic acidCyclohexyl isocyanideN-(Cyclohexyl)-2-(benzamido)-N-(isothiazol-3-yl)cyclohexylmethanamide derivative
34-MethoxybenzaldehydePropionic acidBenzyl isocyanideN-Benzyl-2-(propionamido)-N-(isothiazol-3-yl)-2-(4-methoxyphenyl)acetamide derivative

These tables demonstrate the potential for creating a diverse library of complex molecules from this compound through the application of multicomponent reaction strategies. Further research in this area could lead to the discovery of novel compounds with significant biological or material properties.

Computational Chemistry and Theoretical Investigations of 5 Bromo Isothiazol 3 Ylamine Hydrochloride

Density Functional Theory (DFT) and Ab Initio Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Electronic Structure Analysis (Frontier Molecular Orbital Energies: HOMO, LUMO, Energy Gap)

The electronic structure of a molecule is pivotal to its chemical reactivity. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. libretexts.orgyoutube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. libretexts.org A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For a hypothetical analysis of 5-Bromo-isothiazol-3-ylamine (B8188889) hydrochloride, one would expect the lone pairs on the nitrogen and sulfur atoms of the isothiazole (B42339) ring and the amino group to contribute significantly to the HOMO. The LUMO would likely be distributed over the π-system of the isothiazole ring, influenced by the electron-withdrawing bromo substituent.

Table 1: Hypothetical Frontier Molecular Orbital Energies

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. nih.gov The MEP map illustrates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In the case of 5-Bromo-isothiazol-3-ylamine hydrochloride, the MEP map would likely show negative potential around the nitrogen atom of the isothiazole ring and the amino group, indicating these as potential sites for hydrogen bonding. The hydrogen atoms of the ammonium (B1175870) group (formed by the protonation of the 3-amino group in the hydrochloride salt) would exhibit a strong positive potential.

Reactivity Descriptors (Fukui Functions, Global Hardness, Electrophilicity Index, Chemical Potential)

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Fukui Functions: Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Hypothetical Global Reactivity Descriptors

Descriptor Value
Chemical Potential (μ) Data not available
Global Hardness (η) Data not available

Conformational Analysis and Intramolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is crucial for understanding a molecule's stability and biological activity. Intramolecular interactions, such as hydrogen bonds, play a significant role in determining the preferred conformation. For this compound, the orientation of the amino group relative to the isothiazole ring would be a key conformational feature.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed insights into intermolecular interactions, such as how a molecule interacts with a solvent or a biological target. nih.gov An MD simulation of this compound in a solvent like water would reveal the dynamics of solvation and the formation of hydrogen bonds between the compound and water molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies based on Chemical Features

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models use molecular descriptors, which are numerical representations of chemical and physical properties, to predict the activity of new compounds. While no specific QSAR studies on this compound were found, such studies on similar bromo-substituted heterocyclic compounds have been conducted to explore their antimicrobial or anticancer potentials. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. nih.gov For this compound, theoretical methods such as Density Functional Theory (DFT) can be employed to calculate various spectroscopic parameters. These calculations are typically performed after optimizing the molecular geometry to its lowest energy state. nih.gov

The choice of the functional and basis set is crucial for the accuracy of the predictions. nih.gov A common approach involves using the B3LYP functional with a basis set like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. nih.govresearchgate.net The theoretical spectra are often scaled to correct for systematic errors inherent in the computational methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to predict NMR chemical shifts (δ). nih.gov Theoretical calculations can provide valuable information on the ¹H and ¹³C NMR spectra, helping in the assignment of experimental signals. The predicted chemical shifts for the hydrogen and carbon atoms in this compound would be calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, which would be expected from such a computational study.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Atom Predicted Chemical Shift (δ)
H (on N) 8.5 - 9.5

Note: The chemical shifts for protons on the amine group can be broad and their position is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Atom Predicted Chemical Shift (δ)
C3 150 - 160
C4 110 - 120

Infrared (IR) Spectroscopy

Theoretical calculations of vibrational frequencies can aid in the assignment of bands in an experimental IR spectrum. By performing a frequency calculation on the optimized geometry of this compound, the various vibrational modes (stretching, bending, etc.) can be determined. mdpi.com The potential energy distribution (PED) analysis is often used to assign the calculated frequencies to specific molecular vibrations. scielo.org.za

An illustrative table of key predicted vibrational frequencies for this compound is presented below. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. nih.gov

Table 3: Predicted IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H stretch 3300 - 3500
C-H stretch 3000 - 3100
C=N stretch 1600 - 1650

UV-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. sharif.edu This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These calculations provide insights into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions. The choice of solvent in the calculation is important as it can significantly influence the absorption spectrum. nih.gov

An example of predicted UV-Vis absorption data for this compound is shown in the table below.

Table 4: Predicted UV-Vis Absorption Data

Transition Predicted λmax (nm) Oscillator Strength (f)
π → π* 250 - 280 > 0.1

Comprehensive Spectroscopic Characterization Techniques for 5 Bromo Isothiazol 3 Ylamine Hydrochloride and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the atomic arrangement within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Bromo-isothiazol-3-ylamine (B8188889) hydrochloride, the ¹H NMR spectrum is expected to be relatively simple but highly informative.

The isothiazole (B42339) ring possesses a single proton at the C4 position. Its chemical shift is influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, the electron-withdrawing effect of the bromine atom at C5, and the electron-donating amino group at C3. In the hydrochloride salt, the amino group is protonated to form an ammonium (B1175870) group (-NH₃⁺), which further influences the electronic environment of the ring.

The key signals anticipated in the ¹H NMR spectrum are:

Isothiazole Ring Proton (H4): A singlet peak is expected for the proton at the C4 position, as it has no adjacent protons to couple with. Its chemical shift would likely appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the aromatic nature of the heterocyclic ring. For the related compound 2-amino-5-bromothiazole, the corresponding proton (H4) appears as a singlet at δ 7.60 ppm in DMSO-d₆.

Ammonium Protons (-NH₃⁺): The protons of the ammonium group will typically appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature. In a polar solvent like DMSO-d₆, this signal could be expected in the range of δ 8.0 to 10.0 ppm. These protons are exchangeable with deuterium, and their signal would disappear upon adding a few drops of D₂O to the NMR sample, a key technique for their identification.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Bromo-isothiazol-3-ylamine Hydrochloride.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H4 (Isothiazole ring)7.0 - 8.0Singlet (s)Chemical shift influenced by Br, -NH₃⁺, and ring heteroatoms.
-NH₃⁺8.0 - 10.0Broad Singlet (br s)Exchangeable with D₂O; position is solvent-dependent.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak, allowing for a direct count of non-equivalent carbons. The chemical shifts provide insight into the electronic environment and hybridization of each carbon.

For this compound, three distinct signals are expected for the carbons of the isothiazole ring:

C3: This carbon is attached to the electron-donating ammonium group, which would typically shift its resonance upfield compared to an unsubstituted carbon. However, its proximity to the ring nitrogen will have a deshielding effect. The expected chemical shift is in the range of δ 150-170 ppm.

C4: This is the only carbon in the ring bonded to a hydrogen atom. It is expected to appear in the aromatic region, likely between δ 110 and 125 ppm.

C5: This carbon is directly bonded to the highly electronegative bromine atom, which causes a significant downfield shift. However, direct attachment of bromine can also lead to upfield shifts in some heterocyclic systems. Based on data from related brominated isothiazoles, this signal is anticipated in the range of δ 95-115 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Two-dimensional (2D) NMR experiments are powerful techniques used to establish correlations between different nuclei and thus piece together the molecular structure. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In the case of this compound, the H4 proton is isolated, so no cross-peaks would be observed in a COSY spectrum, confirming its structural isolation.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show direct, one-bond correlations between protons and the carbons to which they are attached. youtube.com For the target molecule, an HMQC or HSQC spectrum would show a single cross-peak correlating the ¹H signal of H4 with the ¹³C signal of C4. This definitively assigns both the proton and its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com HMBC is crucial for assigning the quaternary (non-protonated) carbons. For this compound, the following correlations would be expected:

The H4 proton would show correlations to the quaternary carbons C3 and C5.

The ammonium protons (-NH₃⁺) would show a correlation to the C3 carbon. These correlations allow for the unambiguous assignment of the entire carbon skeleton and confirm the positions of the substituents on the isothiazole ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Specific functional groups exhibit characteristic absorption (IR) or scattering (Raman) frequencies, making these methods ideal for functional group identification.

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule. For this compound, key absorption bands would confirm the presence of the ammonium group and the isothiazole ring.

N-H Stretching: The protonated amino group (-NH₃⁺) gives rise to a broad and strong absorption band in the region of 3100-2600 cm⁻¹. This is distinct from a free primary amine (-NH₂), which typically shows two sharp peaks around 3500-3300 cm⁻¹. nasa.gov

N-H Bending: The asymmetric and symmetric bending vibrations of the -NH₃⁺ group appear as strong to medium bands in the 1620-1500 cm⁻¹ range.

Isothiazole Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic isothiazole ring typically produce a series of sharp, medium-intensity bands in the 1600-1400 cm⁻¹ region.

C-S Stretching: The carbon-sulfur bond within the ring may show weak absorptions in the 800-600 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound.

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (-NH₃⁺)3100 - 2600Strong, Broad
N-H Bend (-NH₃⁺)1620 - 1500Strong to Medium
C=N / C=C Ring Stretch1600 - 1400Medium, Sharp
C-S Stretch800 - 600Weak to Medium
C-Br Stretch600 - 500Strong

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric bonds and vibrations of heavy atoms.

For this compound, Raman spectroscopy would be especially useful for observing:

Symmetric Ring Vibrations: The "ring breathing" modes of the isothiazole ring, where the entire ring expands and contracts symmetrically, often give rise to strong and sharp signals in the Raman spectrum. These are typically found in the 1000-800 cm⁻¹ region.

C-S and S-N Stretching: The vibrations involving the sulfur atom are generally strong in Raman spectra. The C-S and S-N stretching modes would be expected in the 850-650 cm⁻¹ range.

C-Br Stretching: The vibration of the heavy carbon-bromine bond is expected to produce a strong and distinct Raman signal at low frequencies, likely in the 500-400 cm⁻¹ range, providing clear evidence for the presence of the bromine substituent.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the identity of its functional groups and the integrity of the heterocyclic ring system.

Table 4: Predicted Characteristic Raman Shifts for this compound.

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
N-H Stretch (-NH₃⁺)3100 - 2600Weak
C=N / C=C Ring Stretch1600 - 1400Medium
Symmetric Ring Breathing1000 - 800Strong
C-S / S-N Stretch850 - 650Strong
C-Br Stretch500 - 400Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula, as each unique formula has a specific theoretical exact mass. For 5-Bromo-isothiazol-3-ylamine, which exists as the protonated cation in the hydrochloride salt, HRMS can confirm its elemental composition of C₃H₄N₂SBr⁺.

Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the mass spectrum will exhibit a characteristic isotopic pattern for all bromine-containing ions, with two peaks of nearly equal intensity separated by approximately 2 Da. HRMS can resolve these isotopic peaks and confirm their exact masses, providing unequivocal evidence for the presence of a single bromine atom in the molecule.

Table 1: Theoretical HRMS Data for Protonated 5-Bromo-isothiazol-3-ylamine ([M+H]⁺) Calculated for the cation C₃H₄N₂SBr⁺

Isotope Formula Theoretical Exact Mass (m/z)
C₃H₄N₂S⁷⁹Br⁺ 178.9387

The observation of this doublet with high mass accuracy in an experimental HRMS spectrum would strongly support the assigned elemental composition of the compound.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation of a specific ion. In an MS/MS experiment, the parent ion of interest (e.g., the molecular ion of 5-Bromo-isothiazol-3-ylamine at m/z 179/181) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to reveal information about the molecule's structure and connectivity. libretexts.orgnih.gov

The fragmentation of protonated 5-Bromo-isothiazol-3-ylamine is expected to proceed through several key pathways characteristic of halogenated aromatic amines and heterocyclic systems. libretexts.orgmiamioh.eduresearchgate.net Common fragmentation patterns include the loss of the halogen, alpha-cleavage adjacent to the amine group, and cleavage of the heterocyclic ring. libretexts.orgmiamioh.edu

A plausible fragmentation scheme would involve:

Loss of HBr: A common pathway for bromo-substituted compounds, leading to a fragment ion corresponding to the isothiazole-3-amine radical cation.

Ring Cleavage: The isothiazole ring can fragment through various pathways, such as the loss of HCN or CSN, which are characteristic of nitrogen- and sulfur-containing heterocycles.

Loss of NH₂: Cleavage of the C-N bond can result in the loss of the amino group.

Table 2: Plausible MS/MS Fragments of Protonated 5-Bromo-isothiazol-3-ylamine ([M+H]⁺)

Precursor Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure/Formula Fragment Ion (m/z)
179/181 HBr C₃H₂N₂S⁺ 98
179/181 NH₃ C₃HBrNS⁺ 162/164
179/181 CS C₃H₄N₂Br⁺ 147/149

Analysis of these fragmentation pathways provides a structural fingerprint that helps to confirm the identity of the compound and distinguish it from isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The absorption spectrum is characteristic of the chromophores present in the structure. The isothiazole ring, substituted with an amino group (an auxochrome) and a bromine atom, constitutes the primary chromophore in this compound.

The UV-Vis spectrum is expected to show absorption bands arising from π→π* and n→π* electronic transitions. iaea.orgresearchgate.net

π→π transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic isothiazole system.

n→π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or sulfur heteroatoms) to a π* antibonding orbital.

The position and intensity of the absorption maxima (λmax) are influenced by substituents on the ring. The amino group, acting as an electron-donating group, typically causes a bathochromic (red) shift to longer wavelengths. The solvent can also influence the spectrum; polar solvents may cause shifts in λmax due to differential stabilization of the ground and excited states. For instance, studies on aminothiazole derivatives show characteristic absorption maxima that are sensitive to the molecular environment. d-nb.inforesearchgate.net

Table 3: Typical UV-Vis Absorption Data for Related Aminothiazole/Isothiazole Systems

Compound Type Solvent λmax (nm) Transition Type Reference
Isothiazole Gas Phase ~240 π→π* iaea.orgresearchgate.net
2-Aminothiazole Derivatives Methanol (B129727) 260 - 272 π→π* d-nb.infogoogle.com

Based on analogous structures, this compound in a polar solvent like methanol or ethanol (B145695) is predicted to exhibit a strong absorption band in the range of 250–280 nm.

X-ray Diffraction (XRD) Analysis for Solid-State Crystalline Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govmkuniversity.ac.in It provides precise information on bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule. nih.gov For this compound, a single-crystal XRD analysis would provide an unambiguous confirmation of its structure.

The analysis would reveal:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the repeating unit of the crystal.

Intramolecular Geometry: Precise bond lengths and angles, confirming the isothiazole ring structure, the positions of the bromo and amino substituents, and the planarity of the ring.

While specific crystallographic data for the title compound is not publicly available, data from related structures like 2,4-Dibromothiazole illustrates the type of information obtained. researchgate.net

Table 4: Example Single-Crystal XRD Data for a Related Bromothiazole Derivative (2,4-Dibromothiazole)

Parameter Value
Crystal System Orthorhombic
Space Group Fmm2
a (Å) 6.700
b (Å) 16.21
c (Å) 5.516

Data from Aitken, K. M., et al. (2016). researchgate.net

Obtaining such data for this compound would provide the ultimate structural proof, revealing how the individual ions pack together to form the stable crystalline solid.

Strategic Utility of 5 Bromo Isothiazol 3 Ylamine Hydrochloride As a Building Block in Advanced Organic Synthesis

Facilitating the Synthesis of Diverse Chemical Libraries

5-Bromo-isothiazol-3-ylamine (B8188889) serves as an exemplary starting point for the generation of diverse chemical libraries, a cornerstone of modern drug discovery and high-throughput screening. The orthogonal reactivity of its amino and bromo functionalities allows for a systematic and combinatorial approach to synthesis.

The 3-amino group can be readily acylated, sulfonated, or used in condensation reactions to form ureas, thioureas, and guanidines. Simultaneously or sequentially, the 5-bromo position can be functionalized through various metal-catalyzed cross-coupling reactions. This dual reactivity enables the introduction of a wide array of substituents at two different points on the isothiazole (B42339) core, rapidly generating a large number of structurally related compounds from a single, common intermediate.

For instance, a library can be constructed by first reacting the 3-amino group with a set of diverse carboxylic acids to form a series of amides. Each of these amides can then be subjected to a Suzuki-Miyaura coupling reaction with a range of boronic acids at the 5-position. This two-step process allows for the creation of a matrix of products with variations at both R¹ and R² (Figure 1), suitable for screening against biological targets.

Table 1: Representative Reactions for Library Synthesis This table illustrates the types of reactions that can be applied to the 5-Bromo-isothiazol-3-ylamine scaffold to generate diverse chemical libraries.

Reactive Site Reaction Type Reagent Class Resulting Functional Group
3-Amino Group Acylation Acid Chlorides / Carboxylic Acids Amide
Sulfonylation Sulfonyl Chlorides Sulfonamide
Urea Formation Isocyanates Urea
5-Bromo Position Suzuki-Miyaura Coupling Boronic Acids / Esters Aryl / Heteroaryl
Sonogashira Coupling Terminal Alkynes Alkynyl
Buchwald-Hartwig Amination Amines Substituted Amine

Role in the Modular Construction of Complex Heterocyclic Systems

The defined reactivity of 5-Bromo-isothiazol-3-ylamine makes it a key module for the construction of more complex, often fused, heterocyclic systems. The isothiazole ring can act as a scaffold upon which other rings are built in a controlled, stepwise fashion.

One prominent example is the synthesis of isothiazolo[5,4-b]pyridines, a class of compounds investigated for various biological activities, including potential antiviral effects. rsc.org In a typical synthetic route, the 3-amino group of the isothiazole can be condensed with a dicarbonyl compound or its equivalent. Subsequent intramolecular cyclization, often facilitated by the reactivity of the adjacent C4-position of the isothiazole ring, leads to the formation of a fused pyridine (B92270) ring. The 5-bromo substituent remains available for further diversification of the fused-ring system through cross-coupling reactions, allowing for fine-tuning of the molecule's properties. This modular approach, where the isothiazole is one component and the pyridine ring is the other, is an efficient strategy for accessing novel and complex chemical scaffolds.

Application in Scaffold-Based Chemical Research

In scaffold-based research, a core molecular structure is systematically decorated with various functional groups to explore the surrounding chemical space and to develop structure-activity relationships (SAR). The 3-amino-5-bromoisothiazole core is an excellent scaffold for such investigations due to its synthetic tractability and the known biological importance of the isothiazole motif. researchgate.net

Researchers can utilize this scaffold to probe the binding pockets of enzymes or receptors. For example, in the development of kinase inhibitors, the isothiazole core can serve as a hinge-binding motif, while substituents introduced at the 3-amino and 5-bromo positions can be varied to optimize interactions with the solvent-exposed regions or hydrophobic pockets of the ATP-binding site. By keeping the isothiazole core constant and systematically modifying the peripheral groups, chemists can deduce which functional groups and spatial orientations lead to improved potency, selectivity, or pharmacokinetic properties. This methodical approach is fundamental to modern medicinal chemistry and has been applied to a wide range of heterocyclic scaffolds. nih.gov

Contribution to the Development of Novel Synthetic Methodologies

The unique electronic properties and reactivity of 5-Bromo-isothiazol-3-ylamine can be exploited to develop new synthetic methods. The presence of both an electron-donating amino group and an electron-withdrawing bromine atom on the sulfur- and nitrogen-containing ring influences the reactivity of the heterocycle in predictable ways, which can be harnessed for selective transformations.

For instance, the development of regioselective cross-coupling reactions is a significant area of research. While the C5-bromo position is the primary site for palladium-catalyzed reactions, methodologies can be developed to achieve selective functionalization at the C4 position under specific conditions, exploiting the directing effects of the existing substituents. Barton and colleagues have reported synthetic routes to 3-amino-5-arylisothiazoles from propynenitriles, demonstrating the assembly of this class of compounds. researchgate.net The subsequent differential reactivity of the C-Br versus C-H bonds in the product offers opportunities for developing selective functionalization protocols, a key goal in synthetic methodology.

Integration into Materials Science Applications for Specialty Chemicals

While the primary application of isothiazole derivatives has been in the pharmaceutical sector, their unique electronic and photophysical properties make them attractive candidates for materials science. researchgate.netmedwinpublishers.com Heterocyclic compounds, in general, are integral components of organic electronics, dyes, and polymers.

Derivatives synthesized from 5-Bromo-isothiazol-3-ylamine could potentially be used as building blocks for organic semiconductors or dye-sensitized solar cells. The isothiazole ring, being an electron-rich system, can be incorporated into conjugated polymers to modulate their electronic band gap and charge transport properties. The amino and bromo positions provide convenient handles to attach these scaffolds to other monomers or to introduce functional groups that influence solubility, solid-state packing, and intermolecular interactions. Although specific applications of this particular compound in materials are not yet widely reported, the broader class of isothiazoles has been used for stabilizing photomaterials and in the preparation of dyes, indicating the potential for future development in this area. researchgate.net

Table 2: List of Mentioned Chemical Compounds

Compound Name
5-Bromo-isothiazol-3-ylamine hydrochloride
5-Bromo-isothiazol-3-ylamine
Isothiazolo[5,4-b]pyridines
3-amino-5-arylisothiazoles

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 5-Bromo-isothiazol-3-ylamine hydrochloride, and what intermediates are critical in its preparation?

  • Methodological Answer : The compound is synthesized via bromination of isothiazole precursors under acidic conditions. Key intermediates include 3-methylisothiazol-5-amine derivatives, where bromination occurs at the 5-position using reagents like HBr or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF). Post-reaction purification via recrystallization or column chromatography is essential to isolate the hydrochloride salt .
  • Critical Parameters : Reaction temperature (typically 0–5°C to avoid side reactions), stoichiometric control of brominating agents, and pH adjustment during salt formation.

Q. How is this compound characterized structurally, and what spectroscopic techniques are prioritized?

  • Methodological Answer :

  • IR Spectroscopy : Peaks at ~3364 cm⁻¹ (N-H stretch) and ~1248 cm⁻¹ (C=S/C-Br vibrations) confirm functional groups .
  • NMR : ¹H NMR in DMSO-d₆ shows aromatic protons (δ 6.9–8.0 ppm) and methyl groups (δ ~2.2–2.7 ppm). ¹³C NMR resolves the isothiazole ring carbons (δ 110–150 ppm) .
  • Mass Spectrometry : EI-MS detects molecular ion peaks (e.g., m/z 295 [M+H]⁺) and fragmentation patterns to validate the bromine isotope signature .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Contaminated clothing must be removed immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR or IR data for this compound across studies?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 5-Amino-3-methylisothiazole derivatives) to identify systematic shifts caused by solvent effects or salt forms .
  • Computational Validation : Employ density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental results. For example, discrepancies in aromatic proton shifts may arise from π-stacking interactions in solid-state vs. solution-phase measurements .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance bromination efficiency.
  • Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) for solubility and reaction kinetics.
  • DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, reagent molar ratios, and stirring rates. Pilot studies (<10 g scale) are critical before scaling up .

Q. How should researchers design pharmacological studies to evaluate this compound’s stability and metabolic pathways?

  • Methodological Answer :

  • In Vitro Stability : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via HPLC-MS. Assess hydrolytic susceptibility at the bromine or amine sites .
  • Metabolic Profiling : Use liver microsomes (human/rat) to identify phase I metabolites. LC-HRMS with isotopic labeling can track bromine retention in metabolites .
  • Longitudinal Studies : Adopt panel designs (e.g., three-wave sampling over weeks/months) to model time-dependent degradation, inspired by methodologies in behavioral pharmacology .

Q. What computational approaches address discrepancies in receptor-binding predictions for derivatives of this compound?

  • Methodological Answer :

  • Hybrid Modeling : Combine molecular docking (e.g., AutoDock Vina) with QSAR models trained on receptor-response datasets. For example, tune models to olfactory or GPCR receptors based on agonist profiles from heterologous expression systems .
  • Meta-Analysis : Aggregate data from multiple receptors (e.g., Drosophila vs. human) to identify conserved chemical features (e.g., halogen interactions) that explain divergent binding affinities .

Data Contradiction Analysis

Q. How can conflicting results in bioactivity studies (e.g., agonist vs. antagonist effects) be systematically addressed?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (cell line, receptor density, ligand concentration). For example, discrepancies in receptor I7 agonism may arise from differences in expression systems (HEK293 vs. CHO cells) .
  • Negative Controls : Include known antagonists/inhibitors to validate assay specificity.
  • Effort Exertion Analysis : Inspired by longitudinal research frameworks, track researcher bias or variability in data interpretation via blinded re-analysis .

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